1-Cyclohexyl-3-(3-(3-morpholinopropoxy)phenyl)urea

Catalog No.
S12693290
CAS No.
M.F
C20H31N3O3
M. Wt
361.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Cyclohexyl-3-(3-(3-morpholinopropoxy)phenyl)urea

Product Name

1-Cyclohexyl-3-(3-(3-morpholinopropoxy)phenyl)urea

IUPAC Name

1-cyclohexyl-3-[3-(3-morpholin-4-ylpropoxy)phenyl]urea

Molecular Formula

C20H31N3O3

Molecular Weight

361.5 g/mol

InChI

InChI=1S/C20H31N3O3/c24-20(21-17-6-2-1-3-7-17)22-18-8-4-9-19(16-18)26-13-5-10-23-11-14-25-15-12-23/h4,8-9,16-17H,1-3,5-7,10-15H2,(H2,21,22,24)

InChI Key

OEXBTVYBXHYQFA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)NC2=CC(=CC=C2)OCCCN3CCOCC3

1-Cyclohexyl-3-(3-(3-morpholinopropoxy)phenyl)urea is a synthetic organic compound characterized by its unique molecular structure, which includes a cyclohexyl group, a phenyl ring, and a morpholinopropoxy substituent attached to a urea moiety. Its molecular formula is C20H31N3O3C_{20}H_{31}N_{3}O_{3}, and it has a molecular weight of 361.5 g/mol. The compound exhibits significant potential in medicinal chemistry, particularly as an inhibitor of soluble epoxide hydrolase, an enzyme implicated in various physiological processes including inflammation and cardiovascular health .

  • Oxidation: This compound can be oxidized to form hydroxylated or ketone derivatives using agents like potassium permanganate or hydrogen peroxide.
  • Reduction: Reduction reactions can yield amine or alcohol derivatives, typically utilizing sodium borohydride or lithium aluminum hydride as reducing agents.
  • Substitution: The urea group can undergo substitution reactions where nucleophiles or electrophiles replace functional groups under suitable conditions.

Major Products Formed

The specific products formed from these reactions depend on the reagents and conditions employed. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction could produce amine derivatives.

Research indicates that 1-Cyclohexyl-3-(3-(3-morpholinopropoxy)phenyl)urea acts as a potent inhibitor of soluble epoxide hydrolase. This inhibition has been linked to beneficial effects in mitigating hypertension and inflammation, highlighting its potential therapeutic applications in treating cardiovascular disorders . The compound's interaction with biological targets is facilitated by its structural features, particularly the morpholinopropoxy group, which enhances solubility and receptor binding affinity.

The synthesis of 1-Cyclohexyl-3-(3-(3-morpholinopropoxy)phenyl)urea typically involves the following steps:

  • Reagents: Cyclohexyl isocyanate is reacted with 3-(3-morpholinopropoxy)aniline.
  • Reaction Conditions: The reaction is conducted under controlled conditions with the presence of solvents and catalysts to promote the formation of the urea linkage.
  • Industrial Methods: For large-scale production, automated reactors and continuous flow processes are often employed to ensure high yield and purity of the final product.

1-Cyclohexyl-3-(3-(3-morpholinopropoxy)phenyl)urea has various applications in:

  • Medicinal Chemistry: As a potential therapeutic agent in drug discovery targeting soluble epoxide hydrolase.
  • Organic Synthesis: Used as an intermediate in the synthesis of other organic compounds.
  • Biological Research: Investigated for its interactions with biomolecules and potential roles in biological pathways .

Similar Compounds

  • 1-Cyclohexyl-3-(3-phenylpropyl)urea: Similar in structure but lacks the morpholinopropoxy group.
  • 1-Cyclohexyl-3-(4-morpholinobutoxy)phenyl)urea: A derivative with modifications to the morpholine structure.
  • N-(3,4-dichlorophenyl)-N'-(cyclohexyl)urea: Shares the urea functionality but differs significantly in substituents.

Uniqueness

The uniqueness of 1-Cyclohexyl-3-(3-(3-morpholinopropoxy)phenyl)urea lies in its specific structural features that enhance solubility and biological activity. The morpholinopropoxy group plays a crucial role in modulating its pharmacokinetic properties, making it particularly valuable for research and therapeutic development compared to other similar compounds .

XLogP3

2.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

361.23654186 g/mol

Monoisotopic Mass

361.23654186 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-09-2024

Explore Compound Types